molecular formula C15H20N2O3S B14000494 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide CAS No. 4930-35-2

4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide

Cat. No.: B14000494
CAS No.: 4930-35-2
M. Wt: 308.4 g/mol
InChI Key: OPAGNIOHDWSCHN-UHFFFAOYSA-N
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Description

4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclobutylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2,2,4,4-tetramethyl-3-oxocyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, using a micro fixed-bed reactor can significantly improve the reaction rate and product purity . The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is unique due to its combination of a sulfonamide group and a cyclobutylidene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

4930-35-2

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-10-6-8-11(9-7-10)21(19,20)17-16-12-14(2,3)13(18)15(12,4)5/h6-9,17H,1-5H3

InChI Key

OPAGNIOHDWSCHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(C(=O)C2(C)C)(C)C

Origin of Product

United States

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